4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
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Overview
Description
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is often catalyzed by [Et3NH][HSO4] under specific conditions, such as a temperature of 80°C and a catalyst concentration of 25 mol%. The reaction yields high purity and selectivity, making it suitable for both laboratory and industrial production .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiazolidine ring enhances its binding affinity and specificity, making it a potent inhibitor in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
- 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid
Uniqueness
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is unique due to its specific structure, which includes a butyric acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other thiazolidine derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Biological Activity
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a derivative of thiazolidin-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazolidinones known for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with structure-activity relationships (SAR) derived from recent studies.
Antimicrobial Activity
Recent research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone derivatives, compounds showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds function by inhibiting bacterial cell wall synthesis, which is critical for the survival of these pathogens .
Key Findings:
- Inhibition of MRSA : Compounds demonstrated selective inhibition of UDP-MurNAc/L-Ala ligase, crucial for bacterial cell wall formation .
- Broad Spectrum : Active against multiple strains resistant to conventional antibiotics, indicating potential as a new therapeutic option .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating significant antiproliferative activity.
Case Studies:
-
MCF-7 and MDA-MB-231 Cell Lines :
- IC50 Values : The compound exhibited IC50 values of 5.02 µM for MCF-7 and 15.24 µM for MDA-MB-231 cells, demonstrating its effectiveness compared to established chemotherapeutics like etoposide .
- Mechanism : The compound's mechanism includes the induction of apoptosis and inhibition of cell cycle progression .
- Structure-Activity Relationship (SAR) :
Pharmacological Profile
The pharmacological profile of this compound extends beyond antimicrobial and anticancer activities. It also includes:
- Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications, with some derivatives exhibiting submicromolar IC50 values .
- Cytotoxicity : While effective against cancer cell lines, it showed lower cytotoxicity against normal human skin fibroblasts, indicating a favorable therapeutic index .
Data Summary Table
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | MRSA | Not specified | Inhibition of cell wall synthesis |
Anticancer | MCF-7 | 5.02 | Induction of apoptosis |
Anticancer | MDA-MB-231 | 15.24 | Cell cycle arrest |
Aldose Reductase Inhibition | ALR2 | Submicromolar | Enzyme inhibition |
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHBLVYRSYUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364436 |
Source
|
Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18623-60-4 |
Source
|
Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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